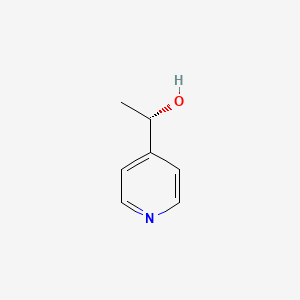

(S)-1-(Pyridin-4-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(Pyridin-4-yl)ethanol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.155. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantioselective synthesis of (S)-1-(pyridin-4-yl)ethanol?

this compound is synthesized via asymmetric reduction of 1-(pyridin-4-yl)ethanone using alcohol dehydrogenases (e.g., from Lactobacillus brevis), achieving >95% enantiomeric excess (ee). Key parameters include:

- Substrate concentration : 50–100 mM in aqueous buffer (pH 7–8).

- Cofactor regeneration : NADPH/NADH recycling systems (e.g., glucose dehydrogenase).

- Temperature : 25–30°C for optimal enzyme activity . Alternative chemical methods involve chiral catalysts like Corey-Bakshi-Shibata (CBS) reduction, but enzymatic routes are preferred for scalability and sustainability.

Q. How is the enantiomeric purity of this compound validated experimentally?

Enantiomeric excess is quantified using chiral HPLC (e.g., Chiralcel OD-H column) with hexane/isopropanol (90:10) mobile phase, retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min . Polarimetry ([α]D²⁵ = +32.5° in ethanol) and ¹³C NMR (distinct diastereotopic splitting of pyridin-4-yl C-H signals) further confirm stereochemical integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?

Discrepancies often arise from:

- Stereochemical impurities : Trace (R)-enantiomers (even 2–5%) can alter binding kinetics. Validate purity via chiral chromatography .

- Assay conditions : Pyridine’s pH sensitivity affects protonation states. Use buffered systems (pH 7.4) to mimic physiological environments .

- Metabolic instability : Ethanolamine derivatives may undergo rapid oxidation. Stabilize with antioxidants (e.g., ascorbic acid) in in vitro assays .

Q. What strategies optimize reaction yields in enzymatic synthesis of this compound?

Q. How do computational methods aid in studying this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to enzymes like cytochrome P450. Key findings:

- The hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Tyr-96 in CYP2D6).

- Pyridine’s π-π stacking with aromatic residues (Phe-483) enhances affinity . Validate predictions with SPR (KD = 15.3 µM) or ITC (ΔG = −8.2 kcal/mol) .

Q. What experimental pitfalls arise in crystallographic analysis of this compound derivatives?

Challenges include:

- Crystal twinning : Common in chiral small molecules. Use SHELXT for structure solution and TWINLAW for refinement .

- Disorder in pyridine rings : Mitigate with low-temperature (100 K) data collection and anisotropic displacement parameters .

- Weak diffraction : Optimize crystallization with PEG 3350 and microseeding.

Q. Data Contradiction Analysis

Q. Why do studies report conflicting results on the metabolic stability of this compound?

Variations stem from:

- Species differences : Human liver microsomes vs. rat hepatocytes (CYP isoform selectivity).

- Detection limits : LC-MS/MS sensitivity for trace metabolites (e.g., pyridin-4-ylacetic acid). Standardize assays using human recombinant CYP3A4/2D6 and validate with isotopically labeled internal standards .

Q. Methodological Best Practices

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

Propiedades

IUPAC Name |

(1S)-1-pyridin-4-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOAMIOKNARIMR-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=NC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54656-96-1 |

Source

|

| Record name | (S)-(-)-alpha -Methyl-4-pyridinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.